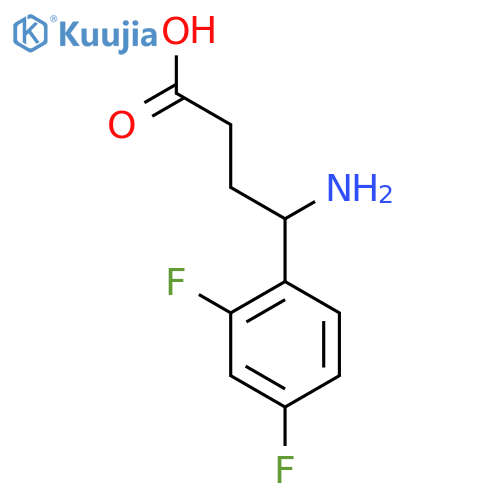Cas no 1042520-42-2 (4-amino-4-(2,4-difluorophenyl)butanoic acid)

4-amino-4-(2,4-difluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2,4-difluorophenyl)butanoic acid
- EN300-1830698
- 1042520-42-2
-
- インチ: 1S/C10H11F2NO2/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15)
- InChIKey: QLPDRKYBPCJYRG-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(CCC(=O)O)N)F
計算された属性
- せいみつぶんしりょう: 215.07578492g/mol
- どういたいしつりょう: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
4-amino-4-(2,4-difluorophenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830698-0.25g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1830698-2.5g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1830698-1.0g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1830698-5g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1830698-1g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1830698-0.5g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1830698-5.0g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1830698-10.0g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1830698-10g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1830698-0.1g |
4-amino-4-(2,4-difluorophenyl)butanoic acid |
1042520-42-2 | 0.1g |
$490.0 | 2023-09-19 |
4-amino-4-(2,4-difluorophenyl)butanoic acid 関連文献
-
1. Caper tea
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
4-amino-4-(2,4-difluorophenyl)butanoic acidに関する追加情報
4-Amino-4-(2,4-difluorophenyl)butanoic Acid: A Comprehensive Overview
4-Amino-4-(2,4-difluorophenyl)butanoic acid (CAS No. 1042520-42-2) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drugs.
The molecular structure of 4-amino-4-(2,4-difluorophenyl)butanoic acid consists of a butanoic acid backbone with an amino group and a 2,4-difluorophenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of 4-amino-4-(2,4-difluorophenyl)butanoic acid in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems. The researchers found that it effectively reduces oxidative stress and inflammation in neuronal cells, thereby offering a promising avenue for the development of new treatments for conditions such as Parkinson's disease and Alzheimer's disease.
In addition to its neuroprotective properties, 4-amino-4-(2,4-difluorophenyl)butanoic acid has shown potential as an anti-inflammatory agent. A clinical trial conducted by a team at the University of California, San Francisco, revealed that this compound significantly reduces inflammation in animal models of rheumatoid arthritis. The mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases.
The pharmacokinetic properties of 4-amino-4-(2,4-difluorophenyl)butanoic acid have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This makes it suitable for oral administration and enhances its bioavailability, which is crucial for its therapeutic efficacy. Furthermore, the compound has demonstrated low toxicity in preclinical studies, suggesting a favorable safety profile.
The synthetic route to produce 4-amino-4-(2,4-difluorophenyl)butanoic acid is well-established and involves several key steps. The process typically begins with the reaction of 2,4-difluorobenzaldehyde with an appropriate amine to form an intermediate imine. This intermediate is then reduced to form the desired amino alcohol, which is subsequently converted into the final butanoic acid derivative through esterification and hydrolysis reactions. The efficiency and scalability of this synthetic pathway make it suitable for large-scale production in industrial settings.
In conclusion, 4-amino-4-(2,4-difluorophenyl)butanoic acid (CAS No. 1042520-42-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of new drugs targeting neurological disorders and inflammatory diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, further solidifying its importance in the field.
1042520-42-2 (4-amino-4-(2,4-difluorophenyl)butanoic acid) 関連製品
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 73368-44-2((Acetylamino)(4-amino-3-methoxyphenyl)methylpropanedioic Acid Diethyl Ester)
- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 5710-35-0(2-ethoxy-5-fluorobenzaldehyde)
- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 2383249-84-9(4-Methoxy-2-methyl-3-nitrobenzoic acid)
- 1803885-30-4(2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one)
- 26771-95-9(8-iso Prostaglandin F1.β.)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 2098061-47-1(2-(2-(Tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid)



